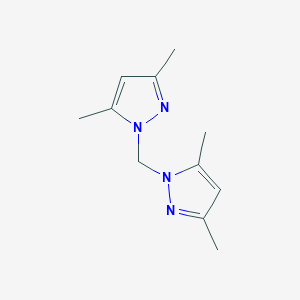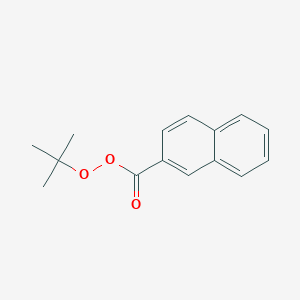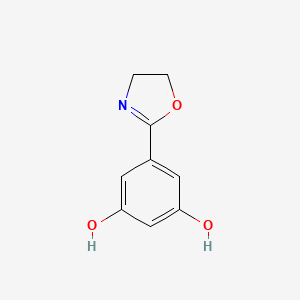
1H-Pyrazole, 1,1'-methylenebis[3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its unique structural features and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with formaldehyde and 3,5-dimethylpyrazole under acidic conditions. This reaction typically yields the desired compound with high efficiency .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and iodic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-Pyrazole: A basic pyrazole compound with similar structural features.
3,5-Dimethylpyrazole: A derivative with two methyl groups at positions 3 and 5.
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with distinct functional groups.
Uniqueness: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] stands out due to its methylene bridge connecting two pyrazole rings, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
28791-82-4 |
|---|---|
Formule moléculaire |
C11H16N4 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H16N4/c1-8-5-10(3)14(12-8)7-15-11(4)6-9(2)13-15/h5-6H,7H2,1-4H3 |
Clé InChI |
LGQXVRIHIPWAFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CN2C(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)





